Benzyl bis(chloromethyl)carbamate

Description

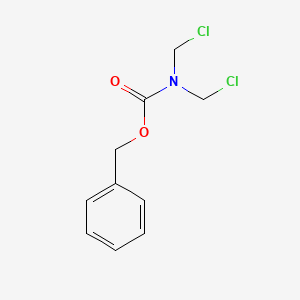

Benzyl bis(chloromethyl)carbamate is a chlorinated carbamate derivative characterized by a benzyl group attached to a carbamate backbone with two chloromethyl substituents. Carbamates with chlorinated alkyl groups are typically synthesized via reactions between amines and chloroformate esters. For example, Benzyl bis(2-chloroethyl)carbamate (CAS 169048-83-3), a closely related compound, is prepared from bis(2-chloroethyl)amine hydrochloride and benzyl chloroformate . Chlorinated carbamates are often utilized in pharmaceutical and agrochemical research as alkylating agents or intermediates in drug synthesis due to their reactivity.

Properties

CAS No. |

215230-75-4 |

|---|---|

Molecular Formula |

C10H11Cl2NO2 |

Molecular Weight |

248.10 g/mol |

IUPAC Name |

benzyl N,N-bis(chloromethyl)carbamate |

InChI |

InChI=1S/C10H11Cl2NO2/c11-7-13(8-12)10(14)15-6-9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI Key |

VHNWJYZEIBSWIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N(CCl)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl bis(chloromethyl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl carbamate with chloromethylating agents. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This electrophilic carbon is then attacked by the aromatic pi-electrons of the benzyl carbamate, followed by rearomatization of the aromatic ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: Benzyl bis(chloromethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form hydrocarbons.

Hydrolysis: In the presence of water and acid or base, this compound can hydrolyze to form benzyl carbamate and formaldehyde.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include benzyl carbamate derivatives with various functional groups.

Oxidation and Reduction Reactions: Products include benzyl carbamate, benzyl alcohol, and hydrocarbons.

Scientific Research Applications

Chemistry: Benzyl bis(chloromethyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various carbamate derivatives.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. Its ability to release active pharmaceutical ingredients upon hydrolysis makes it a valuable compound for drug delivery systems.

Industry: The compound is used in the production of polymers and resins. Its reactivity with nucleophiles allows for the modification of polymer properties, enhancing their performance in various applications.

Mechanism of Action

The mechanism of action of benzyl bis(chloromethyl)carbamate involves the reactivity of its chloromethyl groups These groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds

Comparison with Similar Compounds

Key Observations :

- Chloromethyl groups enhance reactivity compared to chloroethyl analogs due to shorter alkyl chains and stronger electrophilicity.

- BCME’s ether backbone and small size make it highly volatile and carcinogenic, whereas carbamates are less volatile but still reactive .

Toxicity Profiles

- This compound : Likely exhibits moderate toxicity due to carbamate stabilization, reducing volatility compared to BCME.

- BCME: Classified as a potent carcinogen (IARC Group 1) with acute respiratory toxicity .

- Benzyl bis(2-chloroethyl)carbamate: Limited toxicity data, but chloroethyl groups may confer alkylating properties similar to nitrogen mustards .

- Benzyl chloride : Corrosive, lachrymatory, and toxic via inhalation or dermal exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.